

lenvatinib combination therapy efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lenvatinib Mesylate

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Efficacy Outcomes of Lenvatinib Combinations

Cancer Type	Combination Therapy	Study Type & Patients	Key Efficacy Findings	Reference
HCC	Lenvatinib + TACE	Retrospective, 36 pts [1]	ORR: 58.2% (7 CR, 46 PR); DCR: 81.3% ; 1-yr OS: 66.8%; 2-yr OS: 39.3% [1]	
HCC	Lenvatinib + RFA	Retrospective, 22 pts (9 combo, 13 mono) [2]	Combo vs Mono: ORR 100% vs 76.9%; mPFS 12.5 mo vs 5.5 mo; mOS 21.3 mo vs 17.1 mo [2]	
HCC	Lenvatinib + Radiotherapy	Retrospective, 32 pts (17 combo, 15 Lenvatinib+TACE) [3]	Superior Infield Control (IFC) with Lenvatinib+RT (1-yr IFC 74.7% vs 13.2%); No significant OS difference [3]	
Advanced Kidney Cancer	Lenvatinib + Pembrolizumab	Real-World, 194 pts [4]	mPFS: 26 mo (vs 9 mo for Nivo+Ipi); Higher response rate; More side effects [4]	

Cancer Type	Combination Therapy	Study Type & Patients	Key Efficacy Findings	Reference
Anaplastic Thyroid Cancer (ATC)	Lenvatinib + Anti-PD-1	Preclinical & Clinical Reviews [5] [6]	Preclinical models: Enhanced antitumor activity & CD8+ T cell activation [5] [7]	
Lung Cancer	Lenvatinib + TrxR1 Inhibitor (Auranofin)	Preclinical (In Vitro & In Vivo) [8]	Synergistic antitumor effect (CI<1); Triggered ROS-dependent cell death; Inhibited tumor growth in mice [8]	

Experimental Protocols Overview

For the key studies presented, here is a summary of the experimental methodologies used.

Study Focus	Experimental Model / Population	Treatment Protocol	Key Assessments & Endpoints
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| **Lenvatinib + Anti-PD-1 in ATC (Preclinical)** | Syngeneic mouse models (e.g., BNL 1ME A.7R.1, CT26) [7] | - **Lenvatinib**: 3 or 10 mg/kg, orally, once daily [7]

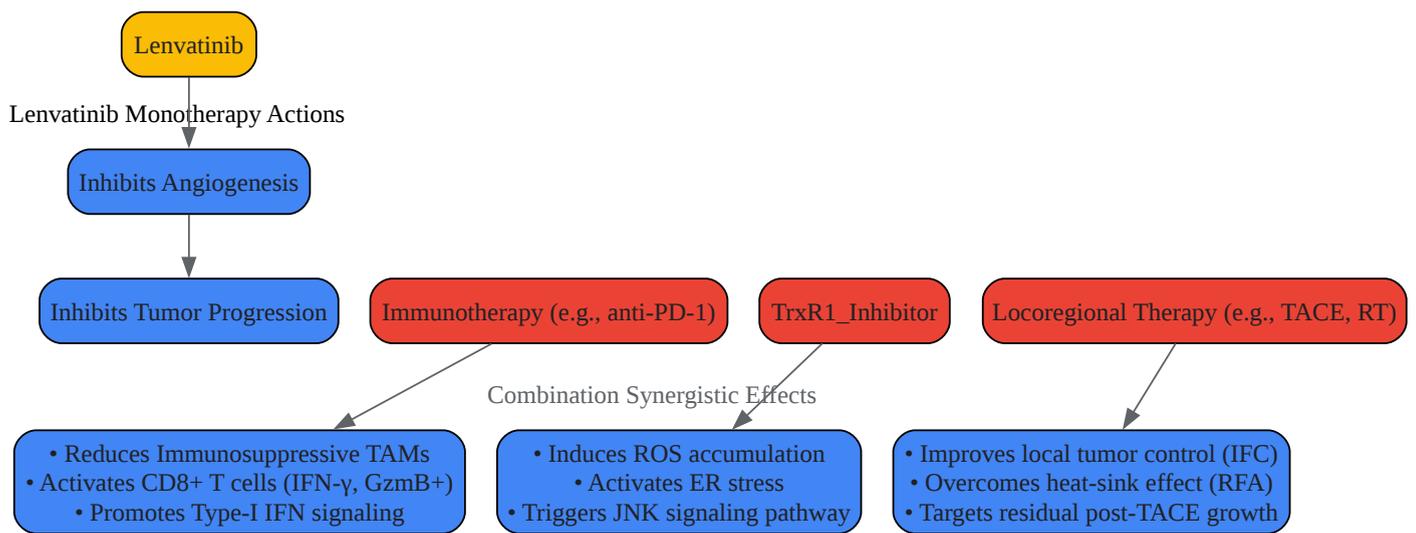
- **Anti-PD-1**: 200 µg/mouse, i.p., once every 3 days [7] | - Tumor volume measurement [7]
- Flow cytometry (immune cell populations) [7]
- RNA sequencing & pathway analysis [7] | | **Lenvatinib + TACE in HCC (Clinical)** | Patients with uHCC (Single-center retrospective) [1] | - **Lenvatinib**: 8 mg (<60 kg) or 12 mg (≥60 kg) daily [1]
- **TACE**: Chemo drugs (e.g., fluorouracil, epirubicin, platinum) via hepatic artery catheterization [1] | - **mRECIST** for tumor response (ORR, DCR) [1]
- Overall Survival (OS) & Progression-Free Survival (PFS) [1]
- Adverse Events (AEs) graded by CTCAE v5.0 [1] | | **Lenvatinib + TrxR1 Inhibitor in Lung Cancer (Preclinical)** | Human lung cancer cell lines (H1299, A549) & nude mouse xenografts [8] | - **In Vitro**: Lenvatinib & Auranofin treatment for 24 hours [8]
- **In Vivo**: LEN (20 mg/kg) + AF (3 mg/kg) intragastric administration every other day [8] | - Cell viability assay (Trypan blue; Combination Index calculation) [8]

- Western blot (protein analysis) [8]
- ROS detection (DCFH-DA probe) [8]
- Tumor volume measurement in vivo [8] |

Mechanism of Action & Signaling Pathways

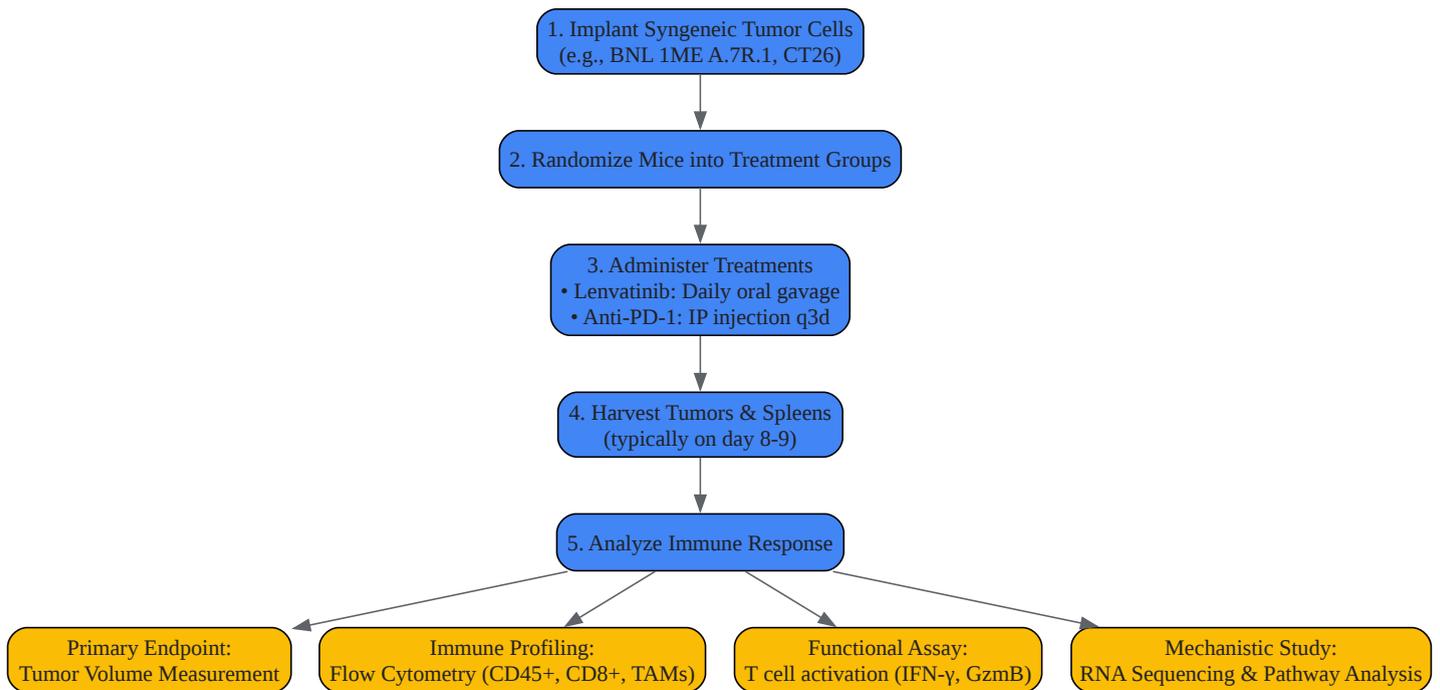
The efficacy of lenvatinib combinations is driven by multi-targeted inhibition and synergistic mechanisms with partner drugs. The diagrams below summarize the key signaling pathways and experimental workflow.

Synergistic Mechanisms of Lenvatinib Combinations



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Preclinical In Vivo Workflow for Immunotherapy Combination



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Key Insights for Research and Development

The data indicates several important considerations for drug development:

- **Synergy with Immunotherapy:** The strong preclinical rationale for combining lenvatinib with anti-PD-1/PD-L1 agents, based on immunomodulatory effects in the tumor microenvironment, is a major area of interest [5] [7].
- **Overcoming Monotherapy Limitations:** Combinations can address primary limitations of lenvatinib monotherapy, including drug resistance and suboptimal efficacy in certain aggressive cancers like ATC and advanced lung cancer [5] [8].

- **Toxicity Management:** While combinations can enhance efficacy, they often come with increased or different toxicity profiles (e.g., higher rates of adverse events with lenvatinib + pembrolizumab in kidney cancer), necessitating careful management in clinical practice [4].

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To cite this document: Smolecule. [lenvatinib combination therapy efficacy studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548156#lenvatinib-combination-therapy-efficacy-studies>]

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